2-Methoxycarbonylterephthalic acid
Description
2-Methoxycarbonylterephthalic acid (IUPAC name: 2-(methoxycarbonyl)terephthalic acid) is a derivative of terephthalic acid, where a methoxycarbonyl (-COOCH₃) group is substituted at the 2-position of the aromatic ring. This compound combines the rigidity of the terephthalic acid backbone with the reactivity of an ester group, making it a versatile intermediate in polymer chemistry, pharmaceutical synthesis, and materials science. Its structure facilitates applications in coordination polymers and covalent organic frameworks (COFs), where substituents influence crystallinity and stability. While specific data on this compound is sparse in the provided evidence, its properties can be inferred through comparison with structurally analogous compounds (see below) .
Properties
CAS No. |
13940-95-9 |
|---|---|
Molecular Formula |
C10H8O6 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
2-methoxycarbonylterephthalic acid |
InChI |
InChI=1S/C10H8O6/c1-16-10(15)7-4-5(8(11)12)2-3-6(7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
InChI Key |
IXUOOKWOOJAKIB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(4-Methoxyphenoxy)Terephthalic Acid (CAS 89216-63-7)
Structural Differences :
- Substituent: Contains a 4-methoxyphenoxy (-O-C₆H₄-OCH₃) group at the 2-position instead of a methoxycarbonyl (-COOCH₃) group.
- Functional Groups : Ether linkage (C-O-C) vs. ester (COOCH₃).
Property Implications :
- Reactivity: The ester group in 2-methoxycarbonylterephthalic acid is more electron-withdrawing than the ether in 2-(4-methoxyphenoxy)terephthalic acid.
- Solubility : The ester group may increase lipophilicity compared to the ether-containing analog, affecting solubility in polar solvents.
- Applications : Both compounds are used in polymer synthesis, but the ester group in the target compound allows for hydrolysis-driven post-synthetic modifications, unlike the stable ether linkage .
(R)-(-)-2-Methoxy-2-Phenylacetic Acid (CAS 3966-32-3)
Structural Differences :
- Backbone : Phenylacetic acid (aromatic + aliphatic chain) vs. terephthalic acid (fully aromatic).
- Substituent : Methoxy (-OCH₃) at the α-position vs. methoxycarbonyl (-COOCH₃) at the 2-position.
Property Implications :
- Acidity : The α-methoxy group in phenylacetic acid reduces acidity compared to terephthalic acid derivatives. In contrast, the methoxycarbonyl group in the target compound may stabilize deprotonated carboxylic acids via resonance.
- Applications : Phenylacetic acid derivatives are used in chiral synthesis (e.g., pharmaceuticals), while the target compound’s rigid aromatic structure suits it for materials science .
5-Hydroxy-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Pentanoic Acid (CAS 85535-47-3)
Structural Differences :
- Backbone: Aliphatic pentanoic acid vs. aromatic terephthalic acid.
- Functional Groups : Carbamate (NHCOO-) and hydroxyl (-OH) vs. ester (-COOCH₃) and carboxylic acids (-COOH).
Property Implications :
- Stability : The carbamate group in this compound is prone to enzymatic cleavage, whereas the ester in the target compound hydrolyzes under acidic/basic conditions.
- Toxicity: Limited toxicological data exist for both compounds, but the aliphatic backbone of this analog may result in different metabolic pathways compared to aromatic systems .
2-Methylbutyric Acid (CAS 116-53-0)
Structural Differences :
- Backbone : Branched aliphatic chain vs. aromatic ring.
- Functional Groups : Single carboxylic acid (-COOH) vs. two carboxylic acids and an ester.
Property Implications :
- Acidity : The branched chain in 2-methylbutyric acid reduces acidity (pKa ~4.8) compared to terephthalic acid derivatives (pKa ~2.8–3.5 for first dissociation).
- Applications : 2-Methylbutyric acid is used as a flavoring agent and intermediate, whereas the target compound’s multifunctional groups enable use in advanced materials .
Comparative Data Table
Key Research Findings
- Electronic Effects : Methoxycarbonyl groups enhance electron withdrawal, improving metal-binding capacity in MOFs compared to ether-containing analogs .
- Hydrolysis Sensitivity : Esters (e.g., in the target compound) offer tunable reactivity for post-synthetic modifications, unlike stable ethers or carbamates .
- Toxicity Considerations: Limited data for all compounds necessitate precautionary handling (e.g., avoiding inhalation, skin contact) .
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